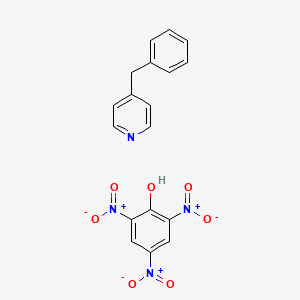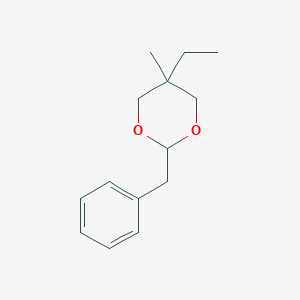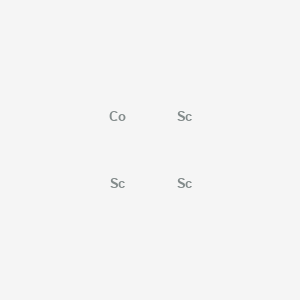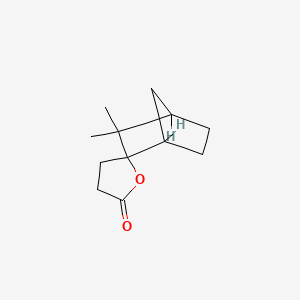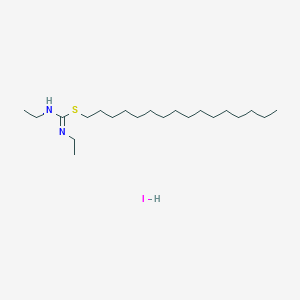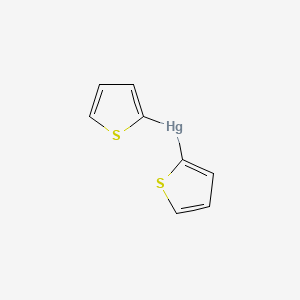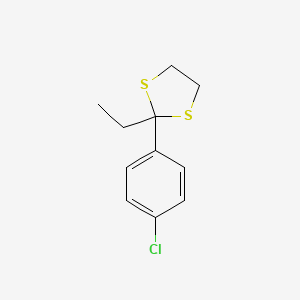
2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is an organic compound characterized by the presence of a 1,3-dithiolane ring substituted with a 4-chlorophenyl and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane typically involves the reaction of 4-chlorobenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which cyclizes to form the dithiolane ring. The general reaction conditions include:
Reagents: 4-chlorobenzaldehyde, 1,2-ethanedithiol
Catalyst: Acidic catalyst such as hydrochloric acid or p-toluenesulfonic acid
Solvent: Anhydrous ethanol or dichloromethane
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions: 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: 0°C to room temperature.
Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: reflux.
Substitution: Nucleophiles (amines, thiols); solvent: ethanol or acetonitrile; temperature: room temperature to reflux.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted phenyl derivatives
科学的研究の応用
2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is largely dependent on its chemical reactivity. The compound can interact with biological molecules through its dithiolane ring and chlorophenyl group, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with enzyme activity or cellular signaling pathways.
類似化合物との比較
- 2-(4-Bromophenyl)-2-ethyl-1,3-dithiolane
- 2-(4-Methylphenyl)-2-ethyl-1,3-dithiolane
- 2-(4-Fluorophenyl)-2-ethyl-1,3-dithiolane
Comparison: 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and fluorine analogs, the chlorine-substituted compound may exhibit different electronic and steric properties, affecting its overall behavior in chemical reactions and biological systems.
特性
CAS番号 |
6317-15-3 |
|---|---|
分子式 |
C11H13ClS2 |
分子量 |
244.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-2-ethyl-1,3-dithiolane |
InChI |
InChI=1S/C11H13ClS2/c1-2-11(13-7-8-14-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
InChIキー |
MVMVILNYGXUCCT-UHFFFAOYSA-N |
正規SMILES |
CCC1(SCCS1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
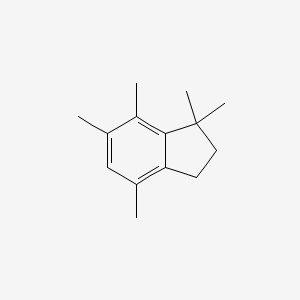
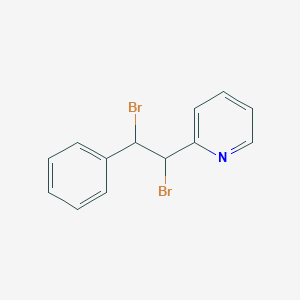
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)

![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
